molecular formula C13H16O4 B1628401 Ethyl 4-(4-formylphenoxy)butanoate CAS No. 92991-64-5

Ethyl 4-(4-formylphenoxy)butanoate

Cat. No.: B1628401
CAS No.: 92991-64-5
M. Wt: 236.26 g/mol
InChI Key: QELMYVTXAHKHBG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formylphenoxy)butanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Enzymatic Activity

  • Asymmetric Synthesis : Ethyl 4-(4-formylphenoxy)butanoate is used as a building block in asymmetric synthesis, particularly for the synthesis of drugs targeting hypercholesterolemia. In a study, microbial reductases were explored for their activities towards related compounds, highlighting its significance in producing enantiomerically pure substances (Jung et al., 2010).

Pest Control Agents

  • Insect Pest Control : Derivatives of this compound, such as juvenogens, have been investigated for their potential in insect pest control. These compounds are synthetically modified to produce various stereoisomers, indicating their application in environmental and agricultural sciences (Wimmer et al., 2007).

Organic Synthesis

  • Organic Synthesis : This compound is used in the synthesis of complex organic molecules, such as Spir[4.4]ononane-1,6-dione, indicating its role in organic chemistry and pharmaceutical synthesis (Wang Jun, 2010).
  • Catalysis and Annulation Reactions : It acts as a precursor in catalysis and annulation reactions for synthesizing functionalized compounds, illustrating its utility in developing new chemical entities with potential pharmacological activities (Zhu et al., 2003).

Biological and Pharmacological Research

  • Biotransformation Studies : this compound undergoes biotransformation processes, as seen in studies involving cell suspension cultures of certain plants. This highlights its potential in biotechnological applications (Barrosaf et al., 1992).
  • Synthesis of Fluorescent Compounds : Its derivatives have been synthesized for studying fluorescence properties, indicating its application in materials science and photophysics (Krzyżak et al., 2015).

Properties

IUPAC Name

ethyl 4-(4-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMYVTXAHKHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573559
Record name Ethyl 4-(4-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92991-64-5
Record name Ethyl 4-(4-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (15.0 g, 0.122 mole) in butanone (200 ml) was treated with anhydrous potassium carbonate (18.55 g, 0.134 mole), and the mixture stirred at room temperature for 20 mins. Ethyl 4-bromobutanoate, (24.0 g, 0.122 mole), dissolved in butanone (10 ml), was added dropwise to the stirred mixture over a period of 1 h. The reaction was stirred and refluxed for 6 h, then cooled and partitioned between water and butanone. The organic phase was separated, washed with dilute sodium hydroxide, water, brine and dried, (MgSO4). Evaporation of the solvent in vacuo gave a red oil, which was distilled at 0.05 mm/Hg to yield 19.31 g (67%) of a colourless oil, bp 152°-6° C. υmax (film) 1730, 1685, 1600, 1580, 1508 cm-1 δ (CDCl3) 1.25 (3H, t, J 7 Hz, ester CH3) 2.18 (2H, bt, J6 Hz, OCH2CH2), 2.49 (2H, bt, J6 Hz, CH2CO2), 4.09 (2H, t, J6 Hz, OCH2), 4.11 (2H, q, J7 Hz, ester CH2), 7.38 (4H, ABq, Δυ75 Hz, J9 Hz, C6H4), 9.90 (1H, s, CHO)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzaldehyde (9.21 g, 75 mmol), potassium carbonate (56 g, 410 mmol) and 4-bromobutyric acid ethyl ester (12.9 mL, 90 mmol) in N,N-dimethylformamide (250 mL) was stirred vigorously for 16 hours at room temperature. The mixture was filtered and concentrated in vacuo to afford 19.6 g (100%) of 4-(4-formylphenoxy)butyric acid ethyl ester as an oil. 1H-NMR (DMSO-d6): δ 1.21 (3H, t), 2.05 (2H, p), 2.49 (2H, t), 4.12 (4H, m), 7.13 (2H, d), 7.87 (2H, d), 9.90 (1H, s). HPLC-MS (Method A): m/z=237 (M+1); Rt=3.46 min.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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